molecular formula C14H23NO4 B2573023 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid CAS No. 2416243-62-2

1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid

Katalognummer: B2573023
CAS-Nummer: 2416243-62-2
Molekulargewicht: 269.341
InChI-Schlüssel: RUOIMVNHKGBCDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid, also referred to by its IUPAC name and various identifiers, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 2171731-99-8
  • Structure : The compound features a spiro[3.3]heptane core, which is known for its bioisosteric properties, allowing it to mimic benzene rings in biological systems while providing enhanced stability and solubility.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interactions with various biological targets, including receptors and enzymes involved in metabolic pathways.

Preliminary studies suggest that compounds with similar spirocyclic structures may exhibit interactions with neurotransmitter receptors or enzymes, potentially influencing metabolic processes. The unique arrangement of atoms in the spirocyclic structure allows for specific binding affinities that can be exploited in drug design.

Case Studies

  • Anticancer Activity : Research on spiro[3.3]heptane derivatives has shown promising results in anticancer assays. For instance, modifications to the spiro structure have been incorporated into known anticancer drugs like sonidegib and vorinostat, enhancing their potency against cancer cell lines .
  • Neurotransmitter Interaction : Studies indicate that the compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders . The binding affinity with serotonin and dopamine receptors has been a focus of ongoing research.
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes involved in metabolic pathways has been documented, indicating its potential as a therapeutic agent in metabolic disorders .

Data Table of Biological Activities

Activity TypeTargetEffectReference
AnticancerCancer Cell LinesInhibition of cell growth
NeurotransmitterSerotonin ReceptorsModulation of signaling
Enzyme InhibitionMetabolic EnzymesReduced enzyme activity

Synthesis and Modification

The synthesis of this compound involves several steps typical for carboxylic acids and amides. The synthetic versatility allows for modifications that can enhance desired biological properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Bioisosteric Replacement:
The spiro[3.3]heptane core of this compound has been identified as a saturated benzene bioisostere, which can replace aromatic rings in drug design. This structural modification enhances the pharmacological properties of several drugs. For instance, it has been incorporated into anticancer drugs like sonidegib and vorinostat, demonstrating improved potency compared to their benzene-containing counterparts .

Anticancer Activity:
Research indicates that derivatives of spiro[3.3]heptane exhibit promising anticancer activity. The incorporation of this scaffold into drug formulations has shown to enhance efficacy in biological assays, suggesting its potential as a lead compound for developing new cancer therapies .

Neuropharmacology:
The compound's structural features allow it to modulate NMDA receptor activity, which is crucial in the treatment of neurological disorders. Compounds derived from spiro[3.3]heptane have been explored for their ability to enhance neuroprotective effects and improve cognitive function in preclinical models .

Synthetic Chemistry Applications

Synthesis of Complex Molecules:
The unique structure of 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid facilitates the synthesis of complex organic molecules. Its rigid framework allows for the development of stereochemically diverse compounds through various synthetic pathways, including the Strecker reaction and cycloaddition methods .

Chiral Auxiliary Use:
In synthetic applications, the compound serves as a chiral auxiliary, aiding in the asymmetric synthesis of other biologically active molecules. This property is particularly valuable in creating enantiomerically pure products necessary for pharmaceutical applications .

Case Study 1: Anticancer Drug Development

A study evaluated the anticancer properties of a series of spiro[3.3]heptane derivatives based on this compound. The results indicated that these derivatives showed enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics, highlighting their potential as novel anticancer agents.

Case Study 2: Neuroprotective Agents

Another investigation focused on the neuroprotective effects of spiro[3.3]heptane derivatives in models of neurodegeneration. The results demonstrated that these compounds could significantly reduce neuronal death and improve cognitive outcomes, suggesting their potential application in treating conditions like Alzheimer's disease.

Eigenschaften

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-9-7-10(11(16)17)14(9)5-4-6-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOIMVNHKGBCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C12CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416243-62-2
Record name 3-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.